Methyl 2,6-dimethylpiperazine-1-carboxylate
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Overview
Description
Methyl 2,6-dimethylpiperazine-1-carboxylate is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
The synthesis of Methyl 2,6-dimethylpiperazine-1-carboxylate can be achieved through various methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting protected piperazines can then be deprotected and cyclized to form the desired compound .
Chemical Reactions Analysis
Methyl 2,6-dimethylpiperazine-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 2,6-dimethylpiperazine-1-carboxylate has several scientific research applications. It is used in pharmaceutical testing as a reference standard for accurate results . Additionally, it is employed in the synthesis of various biologically active compounds, including drugs and natural products . Its unique structure makes it a valuable intermediate in the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of Methyl 2,6-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Methyl 2,6-dimethylpiperazine-1-carboxylate can be compared with other similar compounds, such as 1-Piperazinecarboxylic acid, 2,6-dimethyl-, methyl ester . These compounds share a similar piperazine core structure but differ in their functional groups and substituents. The unique properties of this compound, such as its specific reactivity and biological activity, distinguish it from other piperazine derivatives .
Conclusion
This compound is a versatile compound with significant applications in scientific research and pharmaceutical development. Its unique structure and reactivity make it a valuable intermediate in the synthesis of biologically active compounds. Further research into its mechanism of action and potential therapeutic uses will continue to expand our understanding of this important chemical compound.
Properties
Molecular Formula |
C8H16N2O2 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 2,6-dimethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C8H16N2O2/c1-6-4-9-5-7(2)10(6)8(11)12-3/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
LNRWRJRMDQLZPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC(N1C(=O)OC)C |
Origin of Product |
United States |
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